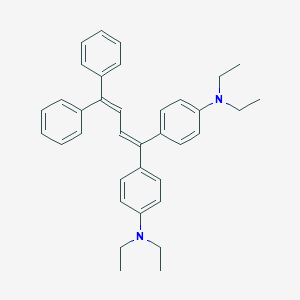

1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene

Description

Properties

IUPAC Name |

4-[1-[4-(diethylamino)phenyl]-4,4-diphenylbuta-1,3-dienyl]-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N2/c1-5-37(6-2)33-23-19-31(20-24-33)36(32-21-25-34(26-22-32)38(7-3)8-4)28-27-35(29-15-11-9-12-16-29)30-17-13-10-14-18-30/h9-28H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEPURVJQJNPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073047 | |

| Record name | Benzenamine, 4,4'-(4,4-diphenyl-1,3-butadienylidene)bis[N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109995-82-6 | |

| Record name | 4,4′-(4,4-Diphenyl-1,3-butadien-1-ylidene)bis[N,N-diethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109995-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-(4,4-diphenyl-1,3-butadien-1-ylidene)bis(N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109995826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-(4,4-diphenyl-1,3-butadien-1-ylidene)bis[N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-(4,4-diphenyl-1,3-butadienylidene)bis[N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Photophysics of 1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene: A Technical Guide for Researchers

Introduction: Unveiling a Versatile Fluorophore

In the landscape of fluorescent molecules, butadiene derivatives have carved a niche as versatile scaffolds for the development of advanced materials and probes. Among these, 1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene stands out as a molecule of significant interest for researchers in materials science and drug development. Its asymmetric substitution pattern, featuring strong electron-donating diethylamino groups, imparts unique photophysical properties that are highly sensitive to the local environment. This technical guide provides an in-depth exploration of the synthesis, core photophysical characteristics, and experimental characterization of this intriguing fluorophore, offering field-proven insights for its application.

The core structure of this compound is characterized by a conjugated π-system that extends across the butadiene backbone and into the four phenyl rings. The presence of the diethylamino groups creates a pronounced donor-acceptor character within the molecule, which is the primary determinant of its fluorescence sensitivity to the surrounding medium. This guide will delve into the theoretical underpinnings of this behavior and provide practical protocols for its investigation.

Core Photophysical Properties: A Story of Intramolecular Charge Transfer

The photophysical behavior of this compound is governed by a phenomenon known as Intramolecular Charge Transfer (ICT). Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating diethylaminophenyl moieties to the diphenyl-substituted end of the butadiene bridge. This excited state possesses a much larger dipole moment than the ground state, making its energy highly dependent on the polarity of the surrounding solvent.

This solvent-dependent fluorescence is a hallmark of many donor-acceptor fluorophores and is the basis for their use as environmental probes.[1][2] In nonpolar solvents, the molecule typically exhibits a blue-shifted fluorescence with a higher quantum yield. As the solvent polarity increases, the excited ICT state is stabilized, leading to a red-shift in the emission spectrum and often a decrease in the fluorescence quantum yield due to the opening of non-radiative decay pathways.[1] This phenomenon, known as solvatochromism, is a powerful tool for probing the microenvironment of complex systems.

While specific photophysical data for this compound is not extensively reported in peer-reviewed literature, the table below presents representative data for a closely related donor-acceptor diphenylbutadiene derivative, 4-(Dimethylamino)-4'-cyano-1,4-diphenylbutadiene (DCB), to illustrate the expected trends.[2]

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| Cyclohexane | 396 | 450 | 3100 | 0.85 |

| Toluene | 404 | 482 | 3900 | 0.70 |

| Dichloromethane | 410 | 525 | 5300 | 0.30 |

| Acetonitrile | 408 | 550 | 6400 | 0.10 |

This data is for the related compound 4-(Dimethylamino)-4'-cyano-1,4-diphenylbutadiene and serves to illustrate the principle of solvatochromism.[2]

The significant Stokes shift, which increases with solvent polarity, is a direct consequence of the geometric relaxation and solvent reorganization around the highly polar excited state.

Synthetic Pathway: A Practical Approach

The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature.[3][4] The general strategy involves the preparation of a key intermediate, 3,3-bis(p-diethylaminophenyl)acrolein, followed by a condensation reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[3]

Step 1: Synthesis of 1,1-bis(4'-diethylaminophenyl)ethylene

-

Prepare a solution of methylmagnesium iodide in diethyl ether.

-

To this Grignard reagent, slowly add a solution of 4,4'-bis-diethylaminobenzophenone in benzene.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with water, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield 1,1-bis(4'-diethylaminophenyl)ethylene.

Step 2: Synthesis of 3,3-bis(p-diethylaminophenyl)acrolein

-

Perform a Vilsmeier-Haack reaction on the 1,1-bis(4'-diethylaminophenyl)ethylene obtained in the previous step using a mixture of phosphorus oxychloride and dimethylformamide.

-

Work up the reaction mixture to isolate the crude 3,3-bis(p-diethylaminophenyl)acrolein.

Step 3: Synthesis of this compound

-

Dissolve 3,3-bis(p-diethylaminophenyl)acrolein and dimethyl diphenylmethylphosphonate in dimethylformamide (DMF).

-

Add a base, such as sodium methoxide, to the solution and stir for several hours at room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the product by column chromatography on silica gel followed by recrystallization from a suitable solvent like ethyl acetate.

Characterization of Photophysical Properties: A Step-by-Step Guide

A thorough understanding of the photophysical properties of this compound requires a series of spectroscopic measurements.

Caption: Experimental workflow for photophysical characterization.

Protocol 1: UV-Vis Absorption and Fluorescence Spectroscopy

-

Solution Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade cyclohexane). Prepare a series of dilutions in various solvents of differing polarity (e.g., toluene, dichloromethane, acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Measurement: Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 600 nm. Determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at or near its λ_abs. Record the emission spectrum, ensuring to scan a wavelength range that captures the entire emission profile. Determine the wavelength of maximum emission (λ_em).

Protocol 2: Determination of Fluorescence Quantum Yield (Φ_F)

The relative method, using a well-characterized standard, is a common and reliable approach.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample. For blue-green emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

-

Absorbance Matching: Prepare solutions of both the sample and the standard in the same solvent (or solvents of similar refractive index) with identical absorbance values at the same excitation wavelength. The absorbance should be kept below 0.1.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (η_sample² / η_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

-

Applications and Future Directions

The pronounced solvatochromism of this compound makes it a promising candidate for various applications:

-

Fluorescent Probes: Its sensitivity to environmental polarity can be exploited to probe the microenvironments of biological systems, such as cell membranes and protein binding sites.

-

Materials Science: As indicated in the patent literature, these compounds have potential as charge-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices.[3]

-

Viscosity Sensors: The fluorescence of related "molecular rotors" is often sensitive to viscosity due to the restriction of intramolecular rotation in viscous media. This property could be explored for this compound.

Future research should focus on a comprehensive characterization of the photophysical properties of this molecule in a wide range of solvents and biological environments. Time-resolved fluorescence studies would provide valuable insights into the dynamics of the ICT state. Furthermore, the synthesis of derivatives with tailored properties could expand its applicability as a fluorescent probe for specific biological targets.

References

- Haidekker, M. A., & Theodorakis, E. A. (2007). Environment-sensitive behavior of fluorescent molecular rotors. Journal of Biological Engineering, 1(1), 1-13.

- El-Gezawy, H., Rettig, W., & Lapouyade, R. (2006). Solvatochromic behavior of donor-acceptor-polyenes: dimethylamino-cyano-diphenylbutadiene. The Journal of Physical Chemistry A, 110(1), 67-75.

- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.

- KR960001242B1, "1,1,4,4-tetraphenyl-1-3-butadiene derivatives and", Google P

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

- US4956248A, "1,1,4,4-Tetraphenyl-1,3-butadiene derivatives and electrophotographic lightsensitive material containing them", Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solvatochromic behavior of donor-acceptor-polyenes: dimethylamino-cyano-diphenylbutadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KR960001242B1 - 1,1,4,4-tetraphenyl-1-3-butadiene derivatives and - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

electrochemical characterization of 1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene

An In-Depth Technical Guide to the Electrochemical Characterization of 1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene

Abstract

This technical guide provides a comprehensive framework for the , a molecule of significant interest in the field of organic electronics. While this compound is noted for its potential as a charge-transporting material, a detailed public record of its electrochemical properties is not widely available.[1] This document, therefore, serves as both a theoretical and practical guide for researchers, scientists, and drug development professionals. It synthesizes established electrochemical principles from structurally analogous compounds—namely triphenylamine (TPA) and tetraphenyl-1,3-butadiene derivatives—to predict the electrochemical behavior of the title compound and to provide robust, field-proven protocols for its empirical investigation.[2][3][4] The methodologies detailed herein, including cyclic voltammetry (CV) and spectroelectrochemistry, are designed to be self-validating systems for determining critical electronic parameters such as HOMO/LUMO energy levels, redox stability, and electron transfer kinetics.

Introduction: Unveiling the Electronic Potential

This compound is a compelling organic semiconductor. Its molecular architecture combines two key functional motifs:

-

Donor Moieties: Two 4-diethylaminophenyl groups, which are structurally analogous to the well-studied triphenylamine (TPA) unit. The nitrogen lone pair in these groups provides a readily accessible source of electrons, making them potent electron donors.[2] TPA and its derivatives are renowned for their stable radical cations and efficient hole-transporting properties, a cornerstone of their application in organic light-emitting diodes (OLEDs) and perovskite solar cells.[2][5][6][7]

-

Conjugated Bridge: A 4,4-diphenyl-1,3-butadiene backbone that provides a π-conjugated system. This bridge facilitates electronic communication between the two donor termini and contributes to the overall electronic and photophysical properties of the molecule.

The synergy between these components suggests that this compound is a promising candidate for a hole-transporting material (HTM).[1][5] Its electrochemical characterization is paramount to understanding its charge carrier injection and transport capabilities, which are critical for its performance in electronic devices. This guide outlines the essential techniques to elucidate these properties.

Core Principles of Electrochemical Characterization

The primary goal of electrochemical analysis in this context is to probe the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters govern how readily a molecule can be oxidized (lose an electron) or reduced (gain an electron) and are fundamental to its function in an electronic device.

-

Oxidation and the HOMO Level: The removal of an electron from the molecule, an oxidation process, typically occurs from the HOMO. The potential at which this happens is a direct indicator of the HOMO energy level. For a hole-transporting material, a suitable HOMO level is required for efficient injection of holes from the adjacent electrode or active layer.

-

Reduction and the LUMO Level: The addition of an electron to the molecule, a reduction process, places the electron in the LUMO. The reduction potential is therefore related to the LUMO energy level.

Cyclic Voltammetry (CV) is the cornerstone technique for these investigations, offering a rapid and insightful probe into the redox behavior of a molecule.[8]

Experimental Workflow: Cyclic Voltammetry

Cyclic voltammetry involves applying a linearly sweeping potential to a working electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram.

Causality Behind Experimental Design

A successful CV experiment is a self-validating system. The choices made in its design are critical for obtaining meaningful and reproducible data.

| Parameter | Recommended Choice | Rationale & Expertise |

| Solvent | Dichloromethane (DCM) or Acetonitrile (ACN) | These solvents offer a wide potential window, meaning they are not easily oxidized or reduced, allowing for the observation of the analyte's redox processes without solvent interference. They also provide good solubility for many organic molecules. DCM is often preferred for oxidation studies, while ACN is suitable for both oxidation and reduction. |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPClO₄) | The electrolyte is essential to ensure the conductivity of the solution. The chosen salts have large cations (TBA⁺) and electrochemically stable anions (PF₆⁻ or ClO₄⁻) that do not interfere with the measurement within a wide potential range. A concentration of 0.1 M is standard for minimizing solution resistance. |

| Working Electrode | Glassy Carbon or Platinum disk | Glassy carbon is widely used due to its wide potential window, chemical inertness, and relatively low cost. Platinum is also an excellent choice, particularly for its well-defined surface chemistry. The electrode must be meticulously polished before each experiment to ensure a clean, reproducible surface. |

| Reference Electrode | Ag/AgCl (in a specified electrolyte) or Saturated Calomel Electrode (SCE) | A stable and reproducible reference potential is crucial for accurate measurements. The potential of the reference electrode must be reported with the results. |

| Counter Electrode | Platinum wire or mesh | The counter electrode completes the electrical circuit. It should have a surface area significantly larger than the working electrode to ensure that the processes at the counter electrode do not limit the measured current.[9] |

| Analyte Concentration | 1-2 mM | This concentration is high enough to produce a clear signal but low enough to minimize complications like molecule adsorption on the electrode surface or intermolecular reactions. |

| Internal Standard | Ferrocene/Ferrocenium (Fc/Fc⁺) couple | Ferrocene is the universally accepted internal standard for non-aqueous electrochemistry.[10] Its redox process is well-behaved and reversible. By measuring the ferrocene redox couple in the same solution, all measured potentials can be referenced against it, allowing for comparison of data across different experiments and laboratories. The IUPAC recommendation is to report potentials versus the Fc/Fc⁺ couple. |

| Degassing | Purge with Argon or Nitrogen for 10-15 min | Dissolved oxygen is electroactive and can interfere with the measurement, particularly in the reduction (negative potential) range.[11] Purging the solution with an inert gas removes dissolved oxygen.[8] |

Step-by-Step Experimental Protocol

-

Preparation:

-

Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in ethanol and deionized water to remove any polishing residue.

-

Prepare a 0.1 M solution of TBAPF₆ in the chosen solvent (e.g., DCM).

-

Prepare a 1-2 mM solution of this compound in the electrolyte solution.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the analyte solution to the cell.

-

Purge the solution with argon or nitrogen for 10-15 minutes to remove dissolved oxygen. Maintain a gentle inert gas blanket over the solution during the experiment.

-

-

Data Acquisition:

-

Perform a background scan in the pure electrolyte solution to ensure there are no interfering impurities.

-

Run the CV experiment on the analyte solution. A typical scan might start at 0 V, sweep to a positive potential (e.g., +1.5 V) to observe oxidation, then reverse to a negative potential (e.g., -2.0 V) to observe reduction, and finally return to 0 V.

-

Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the redox processes. For a reversible, diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

-

-

Internal Referencing:

-

After recording the voltammograms of the analyte, add a small amount of a concentrated ferrocene solution to the cell.

-

Record the cyclic voltammogram of the ferrocene/ferrocenium couple. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is calculated as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.

-

Diagram of the Experimental Workflow

Caption: Workflow for the electrochemical characterization using Cyclic Voltammetry.

Data Interpretation and Analysis

Predicted Electrochemical Behavior

Based on its structure, this compound is expected to exhibit the following features in its cyclic voltammogram:

-

Oxidation: The diethylaminophenyl groups are the most electron-rich parts of the molecule. Therefore, the first oxidation event will be the removal of an electron from one of these nitrogen-centered moieties. Due to the electronic communication through the butadiene bridge, two distinct or closely spaced oxidation waves may be observed, corresponding to the sequential removal of electrons from the two donor groups.[12] The first oxidation is expected to be reversible or quasi-reversible, a characteristic feature of stable hole-transporting materials.[2]

-

Reduction: The reduction process will involve the addition of an electron to the π-conjugated system of the diphenyl-butadiene bridge. This is typically expected to occur at a more negative potential and may be less reversible than the oxidation process.

Calculating HOMO and LUMO Energy Levels

The onset potentials of the first oxidation (E_onset,ox) and first reduction (E_onset,red) peaks are used to estimate the HOMO and LUMO energy levels.[13] The potentials should first be referenced to the Fc/Fc⁺ couple.

The following empirical equations are widely used:[10][14]

-

E_HOMO (eV) = - [E_onset,ox vs Fc/Fc⁺ + 4.8]

-

E_LUMO (eV) = - [E_onset,red vs Fc/Fc⁺ + 4.8]

The value of 4.8 eV represents the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[10] Some literature may use slightly different values (e.g., 5.1 eV), so it is critical to state the value used in any report.

The electrochemical band gap can be calculated as:

-

E_gap (electrochemical) = E_LUMO - E_HOMO

It is important to note that the electrochemical band gap can differ from the optical band gap (determined from UV-Vis absorption spectroscopy) due to exciton binding energy.[14]

Advanced Characterization: Spectroelectrochemistry

To further understand the properties of the oxidized and reduced species, in-situ spectroelectrochemistry is a powerful technique. This method combines UV-Vis-NIR spectroscopy with electrochemical control. A thin-layer electrochemical cell is placed in the beam of a spectrophotometer, allowing the absorption spectrum to be recorded as the potential is stepped to oxidize or reduce the analyte.

This provides direct evidence of the formation of radical cations and anions and can reveal the emergence of new absorption bands, such as intervalence charge-transfer bands in the near-infrared (NIR) region for the oxidized species, which are a hallmark of electronic communication between the two donor sites.[12]

Conclusion and Future Directions

The is a critical step in evaluating its potential as a high-performance organic electronic material. The protocols detailed in this guide, centered on cyclic voltammetry with internal referencing, provide a robust and reliable framework for determining its frontier orbital energy levels and redox stability. By leveraging insights from analogous TPA and butadiene systems, researchers can anticipate a rich electrochemical behavior characterized by stable oxidation processes. Further investigation using spectroelectrochemistry and computational modeling will provide a deeper understanding of the electronic structure of its charged states, paving the way for its rational integration into next-generation electronic devices.

References

-

CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link]

-

Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments. Retrieved from [Link]

-

Leona, L. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. Retrieved from [Link]

-

Wu, J., Qu, J., & Zhang, J. (2007). Arylamine-substituted oligo(ladder-type pentaphenylene)s: electronic communication between bridged redox centers. Organic Letters, 9(23), 4781–4784. Retrieved from [Link]

-

Cyclic voltammograms of 1 a in 0.1 M [nBu4N][BF4]/DMF on a BDD working... (n.d.). ResearchGate. Retrieved from [Link]

-

EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

-

A home setup for cyclic voltammetry. (2022, November 4). Chemisting. Retrieved from [Link]

-

Walczak, K., & Kukulka, W. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), 58433. Retrieved from [Link]

-

How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018, September 7). ResearchGate. Retrieved from [Link]

-

Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? (2014, January 25). ResearchGate. Retrieved from [Link]

-

Dr. Shamsa. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy [Video]. YouTube. Retrieved from [Link]

-

(PDF) Electrochemistry of triphenylamine derivatives. (2023, June 27). ResearchGate. Retrieved from [Link]

-

(PDF) Spectroelectrochemistry of Substituted Anilines. (n.d.). ResearchGate. Retrieved from [Link]

- 1,1,4,4-Tetraphenyl-1,3- butadiene derivatives and electrophotographic lightsensitive material containing them. (n.d.). Google Patents.

-

Analytical and Bioanalytical Electrochemistry. (2021). 13(2), 176-189. Retrieved from [Link]

-

Nguyen, T. L., et al. (2022). Advances in Hole Transport Materials for Layered Casting Solar Cells. Polymers, 14(15), 3056. Retrieved from [Link]

-

Design and synthesis of ionic tetraphenylbuta-1,3-diene derivatives: photophysical properties and their suitability in biological environments. (n.d.). Journal of Materials Chemistry B. Retrieved from [Link]

-

Synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (n.d.). MDPI. Retrieved from [Link]

-

Hole-transporting materials for Perovskite solar cells: a chemical approach. (2022, March 18). [Video]. YouTube. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of ionic tetraphenylbuta-1,3-diene derivatives: photophysical properties and their suitability in biological environments - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Hole Transport Materials for Highly Stable Perovskite Solar Cells | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. m.youtube.com [m.youtube.com]

- 8. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 9. A home setup for cyclic voltammetry | Chemisting [chemisting.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Arylamine-substituted oligo(ladder-type pentaphenylene)s: electronic communication between bridged redox centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prezi.com [prezi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Frontier Molecular Orbitals of 1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene: A Key Charge Transport Material

This in-depth technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene. This molecule is a significant component in the field of organic electronics, particularly in applications requiring efficient charge transport. The following sections will delve into the theoretical and practical aspects of determining these crucial quantum chemical parameters, offering researchers, scientists, and drug development professionals a robust framework for understanding and utilizing this compound.

Introduction: The Significance of Frontier Molecular Orbitals in Organic Electronics

The electronic properties of organic molecules are paramount to their function in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). At the heart of these properties lie the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals govern a material's ability to donate or accept electrons, its charge transport characteristics, and its photophysical behavior.

For a charge transport material like this compound, the HOMO and LUMO levels dictate the efficiency of charge injection from electrodes and charge transport between molecules. The HOMO level is associated with the ionization potential and the ability to transport holes, while the LUMO level relates to the electron affinity and the ability to transport electrons. The HOMO-LUMO energy gap is a critical parameter that influences the material's optical absorption and emission properties, as well as its chemical stability.

The Molecule in Focus: this compound

This compound is a conjugated molecule featuring a butadiene backbone substituted with two electron-donating diethylaminophenyl groups and two phenyl groups. This molecular structure gives rise to a highly delocalized π-electron system, which is essential for its charge transport capabilities. The diethylamino groups, being strong electron donors, significantly influence the energy of the HOMO level, making the molecule an effective hole transport material. Its utility as a charge transporting substance has been noted in applications such as electrophotography.

Experimental Determination of HOMO and LUMO Energy Levels: Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful electrochemical technique for probing the redox properties of a molecule and estimating its HOMO and LUMO energy levels.[1][2] The experiment involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current.[2]

Causality Behind the Experimental Choices

The core principle behind using CV to determine frontier orbital energies is the relationship between the molecule's oxidation and reduction potentials and its HOMO and LUMO levels, respectively. The oxidation process involves the removal of an electron from the HOMO, while reduction involves the addition of an electron to the LUMO. By measuring the onset potentials of these processes, we can calculate the energies of these orbitals.

The choice of a three-electrode system (working, reference, and counter electrodes) is crucial for accurate measurements.[1][2] The reference electrode provides a stable potential against which the working electrode's potential is controlled, while the counter electrode serves to pass the current required by the working electrode without affecting the reference potential. Ferrocene is often used as an internal standard for calibration, as its redox potential is well-defined.

Detailed Experimental Protocol for Cyclic Voltammetry

The following protocol outlines the steps for determining the HOMO and LUMO energy levels of this compound.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode)

-

High-purity solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

This compound sample

-

Ferrocene (for internal calibration)

-

Inert gas (high-purity argon or nitrogen)

Procedure:

-

Solution Preparation: Prepare a solution of the sample (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Electrode Preparation: Polish the working electrode with alumina slurry, rinse with the solvent, and dry it before each measurement to ensure a clean and reproducible surface.

-

Blank Scan: Run a cyclic voltammogram of the solvent and supporting electrolyte solution without the sample to establish the potential window and identify any background peaks.

-

Sample Measurement: Add the sample to the electrochemical cell and record the cyclic voltammogram. The potential should be scanned in both the positive (for oxidation) and negative (for reduction) directions.

-

Internal Calibration: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference point.

-

Data Analysis:

-

Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram of the sample. The onset potential is typically determined by the intersection of the tangent to the rising current with the baseline current.

-

Measure the half-wave potential of the ferrocene peak (E1/2(Fc/Fc⁺)).

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:

HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]

LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]

(Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly depending on the reference electrode and solvent system. It is crucial to report the reference system used.)

-

Diagram of the Cyclic Voltammetry Workflow:

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Computational Determination of HOMO and LUMO Energy Levels: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[3] It allows for the calculation of HOMO and LUMO energy levels with a good balance of accuracy and computational cost.

The Rationale Behind Computational Modeling

DFT calculations solve the Schrödinger equation for a molecule by approximating the complex many-electron problem. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is critical and dictates the accuracy of the results. For conjugated organic molecules, these methods have been shown to provide reliable predictions of electronic properties.[4]

Detailed Computational Protocol for DFT Calculations

The following protocol outlines the general steps for calculating the HOMO and LUMO energy levels of this compound using DFT.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

A molecular visualization program such as GaussView, Avogadro, or Chemcraft.

Procedure:

-

Molecule Building: Construct the 3D structure of this compound using a molecular builder.

-

Geometry Optimization:

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

A common level of theory for this is B3LYP/6-31G(d).

-

This step is crucial as the molecular geometry significantly affects the electronic energy levels.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies.

-

The output of this calculation will list the energies of all molecular orbitals.

-

-

Data Extraction:

-

Identify the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output file.

-

The HOMO-LUMO gap can be calculated as the difference between these two values.

-

-

Visualization:

-

Use a visualization program to plot the HOMO and LUMO isosurfaces. This provides a visual representation of the electron density distribution in these orbitals, offering insights into the molecule's electronic transitions and reactivity.

-

Diagram of the DFT Calculation Workflow:

Caption: Workflow for calculating HOMO/LUMO levels using DFT.

Expected Trends and Comparative Data

While specific data for the target molecule is elusive, we can make educated estimations based on related compounds. For instance, the introduction of electron-donating amino groups into a conjugated system is known to raise the HOMO energy level, making the molecule easier to oxidize.[5] Conversely, electron-withdrawing groups would lower both HOMO and LUMO levels.

Table 1: Comparative HOMO/LUMO Data for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Method |

| 1,3-Butadiene ( unsubstituted) | ~ -6.23 | ~ -0.61 | DFT[5] |

| 1,4-Diamino-1,3-butadiene | Higher than unsubstituted | - | DFT[5] |

| Diarylbutadiene derivatives with amino substituents | Generally in the range of -5.0 to -5.5 | Generally in the range of -2.0 to -2.5 | Experimental & DFT |

Based on these trends, it is reasonable to expect the HOMO level of this compound to be in the range of -5.0 to -5.4 eV, making it a suitable hole transport material. The LUMO level is likely to be in the range of -2.2 to -2.6 eV.

Conclusion and Future Outlook

Understanding the HOMO and LUMO energy levels of this compound is fundamental to harnessing its full potential in organic electronic devices. This guide has provided a comprehensive framework for both the experimental and computational determination of these critical parameters. While a definitive literature value for the HOMO and LUMO energies of this specific molecule remains to be widely reported, the detailed protocols and comparative data presented herein equip researchers with the necessary tools and knowledge to perform these characterizations.

Future work should focus on the precise experimental determination of the HOMO and LUMO levels of this compound and a systematic study of how chemical modifications to its structure can be used to tune these energies for specific device applications. Such studies will undoubtedly accelerate the development of next-generation organic electronic technologies.

References

-

CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link].

- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2018). Journal of Visualized Experiments.

- In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. (2022). Molecules.

- Energy level measurement for organic semiconductors. (n.d.). Physical Chemistry Chemical Physics.

- DFT studies for finding HOMO and LUMO. (2021). YouTube.

- DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2017).

- Cyclic Voltammetry Basic Principles, Theory & Setup. (n.d.). Ossila.

- Quantitative Analysis of Cyclic Voltammetry of Redox Monolayers Adsorbed on Semiconductors: Isolating Electrode Kinetics, Lateral Interactions, and Diode Currents. (2022). Analytical Chemistry.

- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul

- DFT calculations on conjugated organic molecules based on thienothiophene for electronic applic

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved from [Link].

Sources

An In-Depth Technical Guide to the Photophysical Characterization of 1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene

This guide provides a comprehensive technical overview of the essential photophysical properties—fluorescence quantum yield and fluorescence lifetime—of the organic fluorophore, 1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene. Designed for researchers, scientists, and professionals in drug development, this document details the experimental methodologies for accurate and reliable characterization of this compound, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a member of the substituted 1,3-butadiene family of compounds. Its molecular structure, featuring electron-donating diethylaminophenyl groups and electron-accepting diphenyl groups connected by a conjugated π-system, suggests its potential as a fluorescent material. Such donor-acceptor molecules often exhibit interesting photophysical properties, including sensitivity to the local environment, making them valuable for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and as charge transporting substances in electrophotographic materials.

A thorough understanding of its fluorescence quantum yield (Φf) and fluorescence lifetime (τf) is paramount for harnessing its full potential. The quantum yield quantifies the efficiency of the fluorescence process, while the lifetime provides insights into the dynamics of the excited state. These parameters are crucial for designing and optimizing applications that rely on the fluorescence of this molecule.

Core Photophysical Parameters: A Quantitative Overview

Table 1: Photophysical Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| n-Hexane | 1.88 | 1.375 | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| Toluene | 2.38 | 1.496 | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| Dichloromethane | 8.93 | 1.424 | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| Acetonitrile | 37.5 | 1.344 | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| Methanol | 32.7 | 1.329 | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |

Experimental Protocols for Photophysical Characterization

This section provides detailed, step-by-step methodologies for the determination of the fluorescence quantum yield and lifetime of this compound.

Determination of Fluorescence Quantum Yield (Φf) by the Relative Method

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2][3][4][5][6][7]

Causality Behind Experimental Choices: This method is chosen for its accessibility, as it can be performed using a standard spectrofluorometer and UV-Vis spectrophotometer. The use of a well-characterized standard under identical experimental conditions minimizes systematic errors. To ensure accuracy, it is crucial to work in a dilute concentration range (absorbance < 0.1) to avoid inner filter effects and self-quenching.[3]

Experimental Workflow:

Caption: Workflow for Relative Quantum Yield Determination.

Step-by-Step Protocol:

-

Selection of a Standard: Choose a fluorescence standard with a well-documented quantum yield in the same solvent as the sample. The absorption and emission spectra of the standard should ideally overlap with those of the sample. For emission in the blue-green region, quinine sulfate in 0.5 M H2SO4 (Φf = 0.54) or fluorescein in 0.1 M NaOH (Φf = 0.95) are common choices.

-

Preparation of Solutions:

-

Prepare stock solutions of both the this compound sample and the chosen standard in the desired spectroscopic grade solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is in the range of 0.02 to 0.1 to maintain linearity and avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each prepared solution at the intended excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

It is critical that the excitation wavelength, excitation and emission slit widths, and detector voltage are kept constant for all measurements of the sample and the standard.

-

-

Data Analysis and Calculation:

-

Correct the recorded emission spectra for the instrument's wavelength-dependent response.

-

Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

-

The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (msample / mstd) * (nsample2 / nstd2)

where:

-

Φf,std is the quantum yield of the standard.

-

msample and mstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nsample and nstd are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Determination of Fluorescence Lifetime (τf) by Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and precise technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[8][9][10][11][12]

Causality Behind Experimental Choices: TCSPC is the gold standard for lifetime measurements due to its high temporal resolution, excellent signal-to-noise ratio, and wide dynamic range. The method relies on the statistical reconstruction of the fluorescence decay profile by timing the arrival of individual photons after a pulsed excitation.

Experimental Workflow:

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Step-by-Step Protocol:

-

Instrument Setup:

-

The TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a mode-locked laser), sample chamber, a fast and sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics (a time-to-amplitude converter, TAC, or a time-to-digital converter, TDC).

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid re-absorption and aggregation effects.

-

-

Data Acquisition:

-

The sample is excited by the pulsed laser.

-

The timing electronics start a clock with each laser pulse and stop it upon the detection of the first emitted photon.

-

This process is repeated at a high frequency (kHz to MHz), and the time differences are collected into a histogram. The histogram represents the probability of photon emission as a function of time after excitation, which corresponds to the fluorescence decay curve.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to account for the temporal spread of the excitation pulse and the detector response.

-

The measured fluorescence decay curve is then deconvoluted with the IRF and fitted to one or more exponential decay functions.

-

For a simple, single-exponential decay, the intensity I(t) at time t is given by:

I(t) = I0 * exp(-t/τf)

where I0 is the intensity at time t=0 and τf is the fluorescence lifetime.

-

Conclusion and Future Directions

This guide has outlined the fundamental principles and detailed experimental protocols for the characterization of the fluorescence quantum yield and lifetime of this compound. The accurate determination of these parameters is a critical step in understanding the photophysical behavior of this molecule and is essential for its successful implementation in various advanced applications.

Future research should focus on the systematic experimental determination of the data presented in Table 1. Furthermore, investigations into the effects of environmental factors such as temperature, pH, and the presence of quenchers on the photophysical properties of this compound will provide a more complete understanding of its behavior and potential applications. The methodologies described herein provide a robust framework for conducting these essential studies.

References

- Akhtar, M. (2010). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Semantic Scholar.

- HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA Scientific.

- HORIBA. Fluorescence Lifetimes with TCSPC. HORIBA Scientific.

- Hamamatsu Photonics. Fluorescence lifetime measurement.

- Akhtar, M. (2010). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine.

- JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. JASCO.

- Ramesan, S., Vyas, S., & Abid. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.

- Nanoco Technologies Ltd. (2008, October). Standard for Measuring Quantum Yield.

- Shimadzu. A504 Relative Quantum Yield Measurement of a Sample in Solution.

- Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.

- Meech, S. R., & Phillips, D. (1983). Photophysics of some common fluorescence standards. Journal of Photochemistry, 23(2), 193-217.

- JASCO Inc. (2024, May 1). Determination of the Relative Quantum Yield of Rhodamine B. JASCO Inc.

- Das, S., Kumar, S., & Bhattacharyya, K. (2000). Effect of microheterogeneous media on the fluorescence and fluorescence probe properties of donor–acceptor diarylbutadienes. New Journal of Chemistry, 24(9), 711-717.

Sources

- 1. Effect of microheterogeneous media on the fluorescence and fluorescence probe properties of donor–acceptor diarylbutadienes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. chem.uci.edu [chem.uci.edu]

- 4. jasco-global.com [jasco-global.com]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. jascoinc.com [jascoinc.com]

- 8. Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting | Semantic Scholar [semanticscholar.org]

- 9. horiba.com [horiba.com]

- 10. horiba.com [horiba.com]

- 11. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Theoretical Modeling of Tetraphenyl-butadiene Derivatives' Electronic Structure

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the electronic structure of tetraphenyl-butadiene (TPB) derivatives. It is intended for researchers and professionals in the fields of computational chemistry, materials science, and drug development who are interested in understanding and predicting the photophysical properties of these promising molecules.

Introduction: The Significance of Tetraphenyl-butadiene Derivatives

1,1,4,4-tetraphenyl-1,3-butadiene (TPB) and its derivatives are a class of organic molecules that have garnered significant attention for their unique photophysical properties.[1][2] Many of these compounds exhibit a phenomenon known as aggregation-induced emission (AIE), where they are weakly fluorescent in dilute solutions but become highly emissive in the aggregated or solid state.[3][4][5] This behavior is in stark contrast to traditional organic dyes, which often suffer from aggregation-caused quenching (ACQ). The AIE characteristics of TPB derivatives make them highly promising for a wide range of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and biological probes.[5][6]

A deep understanding of the electronic structure of these molecules is paramount for the rational design of new materials with tailored properties.[7][8] Theoretical modeling, primarily through quantum chemical calculations, provides an indispensable tool to elucidate the underlying mechanisms governing their absorption, emission, and non-radiative decay processes. This guide will walk through the key theoretical concepts and practical computational workflows for modeling the electronic structure of TPB derivatives.

The Theoretical Foundation: Unraveling the AIE Phenomenon

The prevailing mechanism to explain AIE is the Restriction of Intramolecular Motion (RIM) , which includes the restriction of intramolecular rotation (RIR) and vibration (RIV).[6][9] In dilute solutions, the phenyl rings of TPB derivatives can undergo low-frequency rotational and vibrational motions. These motions provide efficient non-radiative decay pathways for the excited state, effectively quenching fluorescence.[10] Upon aggregation, these intramolecular motions are sterically hindered, which blocks the non-radiative decay channels and promotes the radiative decay pathway, leading to enhanced fluorescence.[9][11][12]

Another proposed mechanism is the Restriction of Intramolecular Bending (RIB) , where structural bending of the fluorophore scaffold in solution leads to fluorescence quenching, which is recovered in the aggregate state when this bending is inhibited.[13] Furthermore, for derivatives with donor-acceptor character, the restriction of twisted intramolecular charge transfer (TICT) in the aggregate state can also contribute to the AIE effect.[14]

Quantum chemical calculations are essential for investigating these mechanisms. By modeling the potential energy surfaces of both the ground and excited states, we can identify the key molecular motions that lead to non-radiative decay and understand how aggregation impacts these processes.

The Computational Chemist's Toolkit: Methods and Protocols

The workhorse for modeling the electronic structure of medium to large-sized organic molecules like TPB derivatives is Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT) .[15][16] These methods offer a good balance between computational cost and accuracy.

Ground State Properties with DFT

The first step in any computational study is to obtain the optimized ground-state geometry of the molecule.

Protocol 1: Ground State Geometry Optimization

-

Molecule Building : Construct the 3D structure of the TPB derivative using a molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation : Create an input file for a quantum chemistry package like Gaussian.[17][18] This file specifies the molecular coordinates, charge, spin multiplicity, and the computational method.

-

Method Selection :

-

Functional : A hybrid functional such as B3LYP or PBE0 is often a good starting point for ground-state geometries of organic molecules.[19][20]

-

Basis Set : A Pople-style basis set like 6-31G(d) is typically sufficient for initial optimizations. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.

-

-

Job Type : Specify an Opt (optimization) and Freq (frequency) calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[17][21][22]

-

Execution and Analysis : Run the calculation and analyze the output file to confirm convergence and check for imaginary frequencies.[17] The optimized coordinates will be used for subsequent calculations.

Excited State Properties with TD-DFT

TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption spectrum, and to optimize the geometry of the excited state to investigate the emission properties.[23]

Protocol 2: Absorption and Emission Spectra Simulation

-

Absorption (Vertical Excitation) :

-

Using the optimized ground-state geometry, perform a TD-DFT single-point energy calculation.

-

Functional Selection : The choice of functional is critical for accurate excited-state calculations. While B3LYP can be a reasonable starting point, long-range corrected functionals like CAM-B3LYP or ωB97X-D often provide more accurate results for charge-transfer and delocalized excited states, which are common in π-conjugated systems.[19][20][24][25] Benchmarking against experimental data or higher-level theoretical methods is recommended.[15][26]

-

Basis Set : A basis set with diffuse functions, such as 6-311+G(d,p) , is generally recommended for excited-state calculations.

-

Solvent Effects : To model the effect of the solvent, the Polarizable Continuum Model (PCM) can be employed.[27][28][29][30][31] This is crucial for accurately predicting solvatochromic shifts.

-

-

Emission (Excited State Optimization) :

-

Perform a geometry optimization of the first singlet excited state (S1) using TD-DFT. This will provide the relaxed geometry of the molecule in the excited state.

-

From the optimized S1 geometry, perform a single-point TD-DFT calculation to obtain the emission energy (fluorescence).

-

-

Analysis : The output will provide the excitation energies (in eV or nm), oscillator strengths (related to the intensity of the absorption/emission), and the nature of the electronic transitions (e.g., HOMO to LUMO).

Table 1: Recommended Functionals for TD-DFT Calculations

| Functional | Type | Strengths | Considerations |

| PBE0 | Hybrid | Good for vertical excitation energies.[24][25] | May underestimate charge-transfer excitation energies. |

| B3LYP | Hybrid | A widely used and well-benchmarked functional.[26] | Can have limitations for charge-transfer states. |

| CAM-B3LYP | Long-Range Corrected | Generally performs well for both local and charge-transfer excitations.[19][20][25] | More computationally expensive than standard hybrids. |

| ωB97X-D | Long-Range Corrected | Includes dispersion corrections, which can be important for modeling aggregates. | More computationally expensive. |

Modeling Aggregation and Non-Radiative Decay

To understand the AIE mechanism, it is necessary to model the system in its aggregated state and to explore the potential energy surfaces to identify non-radiative decay pathways.

Protocol 3: Investigating the AIE Mechanism

-

Dimer/Aggregate Modeling :

-

Construct a dimer or a small aggregate of the TPB derivative. The initial arrangement can be guided by experimental crystal structure data if available.

-

Optimize the geometry of the aggregate using DFT, paying attention to intermolecular interactions. Dispersion-corrected functionals (e.g., ωB97X-D or by adding the D3 correction) are highly recommended.

-

-

Potential Energy Surface (PES) Scan :

-

Identify the key dihedral angles corresponding to the rotation of the phenyl rings.

-

Perform a relaxed PES scan by systematically changing these dihedral angles in both the ground (S0) and the first excited state (S1). This will reveal the energy profile of the rotational motion.

-

-

Conical Intersections :

-

The PES scan can help identify regions where the S0 and S1 surfaces approach each other. These regions, known as conical intersections, are critical for understanding non-radiative decay.[32][33][34][35] The presence of a low-energy pathway to a conical intersection in the isolated molecule, which is blocked in the aggregate, is a strong indicator of the RIR mechanism.

-

Visualizing the Workflow and Concepts

Diagram 1: Computational Workflow for Electronic Structure Analysis

Caption: A flowchart of the computational steps for modeling TPB derivatives.

Diagram 2: The Restriction of Intramolecular Rotation (RIR) Mechanism

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Conformational sensitivity of tetraphenyl-1,3-butadiene derivatives with aggregation-induced emission characteristics - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. Aggregation-Induced Emission: New Vistas at the Aggregate Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Aggregation-induced emission - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Ultrafast restricted intramolecular rotation in molecules with aggregation induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Restriction of intramolecular bending (RIB) enables the quantitative design of AIEgens - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. medium.com [medium.com]

- 18. Gaussian guide | Lee Group @ UOW [riclzh.github.io]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Reproducing the Solvatochromism of Merocyanines by PCM Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tuning geometric structure with PCM-DFT optimization calculations: A method for modeling solvatochromism in an electronically asymmetric monooxo-mo dithiolene complex - American Chemical Society [acs.digitellinc.com]

- 29. Preparation, characterization, molecular and electronic structures, TDDFT, and TDDFT/PCM study of the solvatochromism in cyanovinylferrocenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. preprints.org [preprints.org]

- 31. researchgate.net [researchgate.net]

- 32. Principles of Aggregation-Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. [PDF] Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications | Semantic Scholar [semanticscholar.org]

- 35. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

An In-depth Technical Guide to 1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene (CAS No. 109995-82-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene, registered under CAS number 109995-82-6, is a complex organic molecule primarily recognized for its significant charge-transporting properties. This has led to its application in the field of materials science, particularly in electrophotographic technologies. While its primary role has been established in this domain, the unique electronic and structural characteristics of substituted butadiene derivatives are drawing increasing interest from researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the known properties, synthesis, and spectral characteristics of this compound, while also exploring its potential, albeit speculative, applications in the biomedical field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and application settings.

| Property | Value | Source |

| CAS Number | 109995-82-6 | N/A |

| Molecular Formula | C₃₆H₄₀N₂ | N/A |

| Molecular Weight | 500.73 g/mol | N/A |

| Appearance | Pale-yellow crystals | [1] |

| Melting Point | 124 - 125 °C | [1] |

| Boiling Point | 670.7±55.0 °C (Predicted) | N/A |

| Density | 1.055±0.06 g/cm³ (Predicted) | N/A |

| pKa | 7.51±0.44 (Predicted) | N/A |

Synthesis and Purification

The synthesis of this compound has been detailed in patent literature, where it is prepared as a charge-transporting agent.[1][2] The primary synthetic route involves a condensation reaction.

Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, which is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a generalized protocol based on the patented synthesis:[1][2]

-

Preparation of the Phosphonate Reagent: The synthesis of the dialkyl 1,1-bis(4-diethylaminophenyl)methylphosphonate is a prerequisite. This can be achieved through standard phosphonate synthesis methods.

-

Condensation Reaction:

-

Dissolve the 3,3-diphenyl acrolein derivative and a slight molar excess of the dialkyl 1,1-bis(4-diethylaminophenyl)methylphosphonate in a suitable solvent such as dimethylformamide (DMF).

-

To this solution, add a basic catalyst, for example, sodium methoxide.

-

The reaction is typically carried out at a temperature ranging from room temperature to approximately 80°C with continuous stirring for several hours.

-

-

Work-up and Purification:

-

Upon completion of the reaction, the mixture is poured into ice water to precipitate the crude product.

-

The precipitate is collected by filtration.

-

Further purification is achieved through silica gel column chromatography, followed by recrystallization from a suitable solvent like ethyl acetate to yield the final product as pale-yellow crystals.

-

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the structural elucidation and purity assessment of the compound.

Infrared (IR) Spectroscopy

The patent for this compound provides key infrared absorption peaks which are indicative of its structure.[2]

| Wavenumber (cm⁻¹) | Assignment |

| 3020 | Aromatic C-H stretch |

| 2880, 2800 | Aliphatic C-H stretch (from diethylamino groups) |

| 1605, 1580, 1512 | C=C stretching (aromatic and butadiene backbone) |

| 1485, 1440 | C-H bending (aliphatic) |

| 1360 | C-N stretching (aromatic amine) |

| 1190, 1165 | C-H in-plane bending (aromatic) |

| 950 | C-H out-of-plane bending (trans C=C) |

| 815 | C-H out-of-plane bending (p-disubstituted benzene) |

| 762, 703, 692 | C-H out-of-plane bending (monosubstituted benzene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature search, publicly available experimental NMR spectra for this compound are not readily accessible. However, an analysis of the expected ¹H and ¹³C NMR spectra can be inferred by comparing its structure to the well-characterized parent compound, 1,4-diphenyl-1,3-butadiene.[3][4]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.5-7.5 ppm). The protons on the unsubstituted phenyl rings will likely appear as complex multiplets. The protons on the p-disubstituted diethylaminophenyl rings are expected to show a characteristic AA'BB' system (two doublets).

-

Butadiene Protons: The vinylic protons of the butadiene backbone will appear in the δ 6.0-7.0 ppm region, likely as doublets or multiplets depending on their coupling constants.

-

Diethylamino Protons: The ethyl groups will give rise to a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), typically in the upfield region of the spectrum.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: A number of signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen atom of the diethylamino group is expected to be significantly shielded.

-

Butadiene Carbons: The sp² hybridized carbons of the butadiene chain will resonate in the δ 120-140 ppm range.

-

Diethylamino Carbons: The methylene and methyl carbons of the ethyl groups will appear in the aliphatic region of the spectrum (δ 10-50 ppm).

Mass Spectrometry

While experimental mass spectra for this specific compound are not widely published, the expected fragmentation pattern can be predicted based on its structure. Electron ionization (EI) would likely lead to the formation of a prominent molecular ion peak (M⁺) at m/z 500.73. Subsequent fragmentation could involve the loss of ethyl groups, diethylamino groups, and cleavage of the butadiene chain, leading to characteristic fragment ions.

Core Application: Charge Transport in Electrophotography

The primary and well-documented application of this compound is as a charge-transporting material in electrophotographic photoreceptors.[1][2] In these devices, it plays a crucial role in a layered structure.

Mechanism of Action

In a typical layered organic photoconductor, the functions of charge generation and charge transport are separated into distinct layers to optimize performance.

Caption: Charge generation and transport in a layered photoconductor.

-

Charge Generation: Light is absorbed by a pigment in the Charge Generation Layer (CGL), creating an electron-hole pair.

-

Charge Injection: An electric field applied across the device causes the separation of the electron-hole pair. One type of charge carrier (in this case, typically holes) is injected into the Charge Transport Layer (CTL).

-

Charge Transport: The this compound molecules dispersed in a polymer binder within the CTL facilitate the transport of these charges through the layer to the surface, neutralizing the surface charge and forming a latent electrostatic image.

The high mobility of charge carriers in this material is attributed to the extended π-conjugated system of the diphenylbutadiene core and the electron-donating nature of the diethylaminophenyl groups.

Potential in Drug Development and Biomedical Research

While there is no direct evidence of this compound being investigated for drug development, its inherent photoconductive and charge-transporting properties open up avenues for speculative biomedical applications. The field of "smart" materials for medicine is rapidly growing, and compounds with unique electronic properties are of significant interest.[5][6]

Photodynamic Therapy (PDT)

In PDT, a photosensitizer is activated by light to produce reactive oxygen species that kill cancer cells. A material with efficient charge separation and transport properties could potentially be integrated into novel PDT systems to enhance the generation of these cytotoxic species or to facilitate targeted energy transfer.

Bioelectronics and Biosensors

The ability to transport charge is fundamental to bioelectronics. Materials like the one discussed could be explored as components in organic biosensors, where they might be used to transduce a biological recognition event into an electrical signal.

Stimuli-Responsive Drug Delivery

Conductive polymers are being investigated for their use in stimuli-responsive drug delivery systems.[7][8] An electrical stimulus can induce conformational changes in the polymer matrix, leading to the controlled release of an encapsulated drug. While not a polymer itself, the charge-transporting nature of this molecule could be leveraged in the design of novel composite materials for such applications.

Safety and Handling

No specific toxicological data for this compound is readily available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

This compound is a well-established charge-transporting material with a clear application in electrophotography. Its synthesis and basic properties are documented, providing a solid foundation for further research. The significant gap in the current knowledge lies in its biological activity and potential toxicological profile.